molecular formula C15H12ClN B1458630 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile CAS No. 1704065-71-3

2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile

Cat. No. B1458630
CAS RN: 1704065-71-3
M. Wt: 241.71 g/mol
InChI Key: YIOSGPIEIZHCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile, also known as 4-Chloro-p-tolylacetonitrile, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that can be used in a variety of synthetic processes and has been used in a range of biochemical, physiological, and pharmacological studies. This article will discuss the synthesis of 4-Chloro-p-tolylacetonitrile, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of this compound.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile is used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various drugs, as well as to investigate the mechanisms of action of certain drugs. It has also been used in studies of enzyme inhibition and enzyme kinetics. Additionally, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been used to synthesize various organic compounds and to study the structure-property relationships of these compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. It has been suggested that 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile may act as an antagonist at certain receptors, inhibiting their activity and thus leading to the desired effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, leading to changes in metabolic processes. It has also been shown to affect the activity of certain receptors, leading to changes in hormone levels and other physiological processes. Additionally, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been studied for its effects on the immune system, with some studies suggesting that it may have an immunosuppressive effect.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is also relatively stable and non-toxic. Additionally, it can be used in a variety of synthetic processes and has been used in a range of biochemical, physiological, and pharmacological studies.
However, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile also has some limitations for use in laboratory experiments. It is not always easy to obtain, and it can be difficult to store and handle due to its sensitivity to light and air. Additionally, it is not always easy to control the concentration of the compound in experiments, as it can degrade over time.

Future Directions

The potential future directions for 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile are numerous. It could be used to develop new drugs and treatments for a variety of diseases and disorders. Additionally, it could be used to study the mechanisms of action of existing drugs and to develop new synthetic processes. Additionally, it could be used to study the structure-activity relationships of various compounds, as well as to study the structure-property relationships of various organic compounds. Finally, it could be used to study the effects of 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile on biochemical and physiological processes, such as the immune system.

properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)15(10-17)13-6-8-14(16)9-7-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSGPIEIZHCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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